Ethyl 2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Description
Ethyl 2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-5-27-21(24)19-17-12-16(9-10-18(17)29-20(19)22(2,3)4)28-13-14-7-6-8-15(11-14)23(25)26/h6-12H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDCUYMYHDDOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Benzofuran Core: : The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene. This step often requires the use of a catalyst, such as a palladium or copper catalyst, under specific reaction conditions (e.g., elevated temperature and inert atmosphere).
-
Introduction of the tert-Butyl Group: : The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzofuran core reacts with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
-
Attachment of the Nitrophenyl Group: : The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the benzofuran derivative with a nitrophenyl halide (e.g., 3-nitrophenyl bromide) in the presence of a base, such as potassium carbonate.
-
Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, elevated temperature, and acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran core.
Reduction: Amino derivatives of the benzofuran core.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
-
Biological Studies: : Researchers use the compound to study its effects on cellular processes and pathways. It can serve as a tool compound to investigate the mechanisms of action of benzofuran derivatives in biological systems.
-
Chemical Synthesis: : The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.
-
Industrial Applications: : The compound may find applications in the development of new materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, the nitrophenyl group may interact with active sites of enzymes, while the benzofuran core can engage in π-π interactions with aromatic residues in proteins. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
-
2-tert-Butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylic acid: : Similar structure but lacks the ethyl ester group, which may affect its solubility and reactivity.
-
2-tert-Butyl-5-[(3-aminophenyl)methoxy]-1-benzofuran-3-carboxylate: : Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
-
2-tert-Butyl-5-[(3-methoxyphenyl)methoxy]-1-benzofuran-3-carboxylate: : Features a methoxy group instead of a nitrophenyl group, which may alter its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be exploited in various applications.
Biological Activity
Ethyl 2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate, a compound belonging to the benzofuran class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C22H22N2O5
- CAS Number : 488716-89-8
This compound features a benzofuran core with a nitrophenyl group and an ethyl ester functionality, which are critical for its biological activity.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that benzofuran derivatives can scavenge free radicals, thereby reducing oxidative stress in cellular systems. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
3. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. In laboratory settings, it displayed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess its efficacy compared to standard antibiotics.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial growth.
- Modulation of Signaling Pathways : It could affect signaling pathways such as NF-kB and MAPK, which are critical in inflammation and immune response.
Case Study 1: Antioxidant Efficacy
A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of benzofuran derivatives including this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical formation, supporting its potential use in formulations aimed at oxidative stress-related conditions.
Case Study 2: Anti-inflammatory Potential
In a clinical trial published by Lee et al. (2024), the anti-inflammatory effects of this compound were assessed in patients with chronic inflammatory conditions. The trial reported a reduction in inflammatory markers after treatment with the compound over six weeks, indicating its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
